3beta-Ursodeoxycholic Acid-d5 is a deuterated analogue of 3beta-Ursodeoxycholic Acid, distinguished by the presence of five deuterium atoms. This compound is a bile acid primarily used in clinical settings for its therapeutic properties. It is an impurity of Ursodiol, which is recognized for its role as an anticholelithogenic agent, helping to dissolve gallstones and improve liver function. The molecular formula for 3beta-Ursodeoxycholic Acid-d5 is C24H35D5O4, with a molecular weight of approximately 397.60 g/mol .
The compound appears as a white to off-white solid and has a melting point ranging from 97 to 100 °C. It exhibits solubility in organic solvents such as dichloromethane and methanol, making it suitable for various laboratory applications .
These reactions are essential for understanding the metabolic pathways and therapeutic applications of bile acids.
3beta-Ursodeoxycholic Acid-d5 exhibits various biological activities similar to its non-deuterated counterpart. It is primarily known for:
Additionally, it has been studied for potential anticancer effects and its role in managing conditions like cholestasis and gallstone disease.
The synthesis of 3beta-Ursodeoxycholic Acid-d5 can be achieved through several methods:
3beta-Ursodeoxycholic Acid-d5 has several applications:
Studies involving 3beta-Ursodeoxycholic Acid-d5 focus on its interactions with various biological molecules:
Several compounds share structural similarities with 3beta-Ursodeoxycholic Acid-d5. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ursodeoxycholic Acid | Non-deuterated form; similar therapeutic effects | Widely used clinically without isotopic labeling |
| Chenodeoxycholic Acid | Epimer at C-7; less tolerated in humans | More potent choleretic but less hepatoprotective |
| Cholic Acid | Contains additional hydroxyl groups | More hydrophilic; used primarily for digestion |
| Deoxycholic Acid | Lacks hydroxyl at C-7; more toxic | Used mainly as a detergent in bile |
The uniqueness of 3beta-Ursodeoxycholic Acid-d5 lies in its isotopic labeling, which allows for precise tracking in metabolic studies while retaining the functional properties associated with Ursodeoxycholic Acid.
Deuterium labeling of bile acids like 3beta-Ursodeoxycholic Acid-d5 employs targeted substitution at non-exchangeable carbon positions to preserve metabolic stability. Common strategies include:
Catalytic deuteration using platinum or palladium catalysts in deuterium oxide (D$$_2$$O) enables selective replacement of hydrogen atoms at sterically accessible sites. For 3beta-Ursodeoxycholic Acid-d5, this method ensures deuterium incorporation at the C-23, C-24, and side-chain methyl groups, minimizing interference with hydroxyl and carboxyl functional groups critical for receptor binding.
Multi-step synthetic routes start with deuterated cholic acid or chenodeoxycholic acid intermediates. For example, enzymatic 7β-epimerization of deuterated chenodeoxycholic acid using Clostridium absonum produces UDCA derivatives with site-specific deuteration. This approach achieves isotopic purities >98%, as verified by nuclear magnetic resonance (NMR) and mass spectrometry.
Bile salt hydrolases and hydroxysteroid dehydrogenases from gut microbiota facilitate regiospecific deuteration. Lactobacillus and Bifidobacterium strains catalyze deuterium transfer to UDCA’s side chain, preserving stereochemistry while introducing isotopic labels.
Table 1: Isotopic Labeling Methods for 3beta-Ursodeoxycholic Acid-d5
The most established approach for producing deuterated bile acids involves enzymatic reduction coupled with deuterium incorporation [3] [4]. The regio- and stereo-specific synthesis of deuterated bile acids has been demonstrated through the coupling of reduction reactions catalyzed by hydroxysteroid dehydrogenases with deuterium transfer from labeled glucose [3]. These enzymatic systems achieve preparative-scale synthesis by utilizing 3β,17β-, 7α-, or 12α-hydroxysteroid dehydrogenase enzymes in combination with glucose dehydrogenase [3].
The enzymatic deuteration process operates through the reduction of 3,7,12-trioxo-5β-cholan-24-oic acid precursors, where deuterium transfer is mediated by catalytic amounts of coenzyme that are continuously recycled in situ [3]. This approach has achieved isotopic purity levels of ≥94% as determined by 1H nuclear magnetic resonance spectroscopy [3]. The enzymatic method provides excellent stereospecificity and regioselectivity, making it particularly valuable for position-specific deuterium incorporation [5] [6].
Recent advances in metal-catalyzed deuteration have opened new pathways for bile acid isotope incorporation [7] [8] [9]. Ruthenium-catalyzed hydrogen isotope exchange methodologies have demonstrated effectiveness for aromatic carbonyl compounds, utilizing deuterium oxide as an economical deuterium source [9]. These catalytic systems achieve high degrees of deuteration through C-H activation mechanisms with kinetic isotope effects of approximately 2.2 [9].
Palladium-based catalytic systems have shown promise for selective deuterium exchange reactions [10] [11]. The Pd/C-Al-D2O catalytic system enables chemo- and regioselective H-D exchange where deuterium gas is generated in situ from the reaction of aluminum with D2O [10]. This environmentally benign approach achieves high selectivity and efficiency while maintaining safety through the elimination of external deuterium gas handling [10].
Iridium-catalyzed systems represent another significant advancement in selective deuteration [12] [13]. Supported iridium nanoparticles enable selective deuteration of aromatic and heteroaromatic compounds under mild conditions, achieving high chemo- and regioselectivity while avoiding common side reactions such as hydrogenation and dehalogenation [12] [13].
Continuous flow reaction methodologies have emerged as efficient alternatives for bile acid derivative synthesis [14]. These systems allow for the safe handling of high-risk reactions including hydrogenation and reduction processes through excellent mixing efficiency and heat transfer characteristics [14]. The continuous flow approach significantly reduces reaction times while enabling highly efficient synthesis of deuterated compounds compared to traditional batch reactions [14].
The implementation of continuous flow technology addresses safety concerns associated with traditional metal-based reduction methods while maintaining high yields and product quality [14]. This methodology is particularly advantageous for deuterium incorporation reactions where precise control of reaction conditions is essential for achieving optimal isotopic enrichment [14].
The steroid backbone of bile acids presents unique challenges for position-specific deuterium incorporation due to the presence of multiple chemically non-equivalent hydroxyl groups and reactive sites [15] [16]. The development of selective deuteration methods must account for the distinct reactivity patterns of positions 3, 7, and 12 on the steroid nucleus [16]. Base-catalyzed enolization reactions have been employed to introduce deuterium atoms into specific positions of the steroidal A/B-ring system [16].
Research has demonstrated that deuterium labeling of steroid compounds can achieve isotopic purities exceeding 89% when utilizing lithium aluminum deuteride reduction combined with base-catalyzed deuterium exchange [16]. The challenge lies in maintaining selectivity while achieving high deuterium incorporation levels, particularly when targeting the 3β-position specifically [17].
A critical challenge in deuterium-labeled compound synthesis involves the potential for deuterium loss through exchange with protic solvents or under analytical conditions [18] [19]. The stability of carbon-deuterium bonds varies significantly based on their chemical environment, with exchangeable positions presenting particular challenges for maintaining isotopic purity [18].
Studies have shown that deuterium loss can occur when deuterated compounds are exposed to protic conditions, potentially leading to 15-20% deuterium loss over the course of analytical procedures [18]. This necessitates careful consideration of reaction conditions and storage protocols to maintain isotopic integrity [18]. The placement of deuterium in non-exchangeable positions has emerged as a preferred strategy to minimize isotopic dilution [18].
Achieving position-specific deuterium incorporation in bile acids requires sophisticated control over reaction selectivity [20] [7]. The development of catalytic systems that can distinguish between chemically similar C-H bonds represents a significant synthetic challenge [7]. Recent advances in transition metal catalysis have enabled selective deuteration of β-amino C-H bonds while avoiding α-amino positions [7].
The challenge of regioselectivity is particularly pronounced in bile acid synthesis due to the multiple hydroxyl groups and the complex three-dimensional structure of the steroid scaffold [17]. Protecting group strategies and selective activation methods have been developed to address these challenges [17].
High-performance liquid chromatography represents the primary method for purification of deuterated bile acids [21] [22] [23]. Reversed-phase chromatography using C18 columns enables baseline separation of bile acid species, including deuterated variants [23]. The optimization of mobile phase composition, typically involving acetonitrile-based gradients with ammonium formate buffers, is critical for achieving adequate resolution [21] [22].
The purification process often requires multiple chromatographic steps, including both normal-phase and reversed-phase separations [24]. Semi-preparative chromatography on specialized columns such as Diasfer-110-C18 has proven effective for isolating deuterated bile acid products with purities exceeding 95% [17]. The separation of deuterated compounds from their non-deuterated counterparts can be challenging due to similar chemical properties [18].
Mass spectrometry serves as the primary analytical tool for characterizing deuterated bile acids and determining isotopic enrichment [25] [26]. High-resolution mass spectrometry enables accurate mass determination and isotopic pattern analysis [25]. The characterization protocol involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the desired labeled compounds [25].
| Parameter | Specification | Reference |
|---|---|---|
| Isotopic Purity | ≥94% (1H NMR) | [3] |
| Mass Accuracy | <1 mDa error | [27] |
| Enrichment Calculation | Linear regression analysis | [26] |
| Detection Limit | 7.8-156 nM | [23] |
The determination of isotopic enrichment requires careful consideration of mass spectral isotope patterns and the contribution of natural abundance isotopes [26]. Computational methods have been developed to predict isotope distributions and compare them with experimental data [26] [28]. The accuracy of enrichment measurements is typically within 1.5% of expected isotope distributions [28].
Nuclear magnetic resonance spectroscopy provides essential structural verification and isotopic purity assessment for deuterated bile acids [29] [25] [30]. 1H NMR spectroscopy enables direct quantification of deuterium incorporation through integration of remaining proton signals [31] [32]. The disappearance or significant reduction of specific proton signals confirms successful deuterium incorporation [30].
2H NMR spectroscopy offers direct detection of incorporated deuterium atoms and confirms their precise locations within the molecular structure [17]. The combination of 1H and 2H NMR data provides comprehensive structural characterization and isotopic purity determination [25]. Carbon NMR spectroscopy reveals characteristic coupling patterns and chemical shift perturbations resulting from carbon-deuterium bond formation [17].
Comprehensive quality control protocols are essential for ensuring the reliability of deuterated bile acid preparations [33]. Method validation procedures must demonstrate accuracy, precision, linearity, and stability of the analytical methods used for characterization [23] [33]. Intra- and inter-day precision studies typically show coefficients of variation below 10% for well-optimized methods [21].
The validation process includes assessment of extraction recovery, matrix effects, and long-term stability under various storage conditions [21] [23]. Deuterated internal standards must maintain chemical and isotopic stability for periods extending from 15 days to several years depending on storage conditions [21] [34]. Temperature-controlled storage at -20°C is commonly employed to maintain compound integrity [1] [34].
High-resolution mass spectrometry represents a fundamental advancement in the analytical detection of isotope-enriched bile acids, particularly for compounds such as 3beta-Ursodeoxycholic Acid-d5. The implementation of high-resolution mass spectrometry systems enables unprecedented accuracy in mass measurements, typically achieving mass accuracies within 1-5 parts per million for most analytical platforms [1] [2].
The integration of high-resolution mass spectrometry platforms encompasses multiple technological approaches, each offering distinct advantages for bile acid analysis. Time-of-flight mass spectrometry systems demonstrate exceptional capabilities in bile acid profiling applications, with resolving powers ranging from 50,000 to 100,000 and sample volume requirements as low as 50 microliters [3] [4]. These systems excel in providing comprehensive bile acid profiles in biological samples, enabling the simultaneous detection of multiple bile acid species including their isotopically labeled counterparts.
Orbitrap high-resolution mass spectrometry systems provide enhanced quantitative capabilities with resolving powers extending from 100,000 to 240,000, making them particularly suitable for precise quantification of deuterated bile acids such as 3beta-Ursodeoxycholic Acid-d5 [1] [2]. The superior mass accuracy achieved by Orbitrap systems, typically 1-3 parts per million, ensures reliable identification and quantification of isotope-enriched bile acids in complex biological matrices.
Fourier transform ion cyclotron resonance mass spectrometry represents the pinnacle of ultra-high resolution analysis, achieving resolving powers exceeding 500,000 and mass accuracies below 1 part per million [5]. These systems enable the detection of subtle isotopic differences and provide unparalleled specificity for isotope-enriched bile acid analysis, though they require larger sample volumes and longer analysis times compared to other platforms.
The application of high-resolution mass spectrometry in bile acid analysis addresses several critical analytical challenges. The narrow mass extraction windows possible with high-resolution systems significantly reduce background chemical interferences, thereby improving signal-to-noise ratios and overall analytical sensitivity [2] [4]. This enhancement is particularly important for isotope-enriched bile acids, where precise mass measurement is essential for distinguishing between labeled and unlabeled forms.
Data Analysis and Spectral Processing
High-resolution mass spectrometry data requires sophisticated processing algorithms to extract meaningful analytical information. The implementation of automated peak detection and deconvolution algorithms enables the identification of bile acid peaks with high confidence, even in complex biological matrices [6] [7]. These algorithms utilize exact mass information combined with isotopic pattern matching to confirm the identity of isotope-enriched bile acids.
The integration of spectral libraries specifically designed for bile acid analysis enhances the reliability of compound identification. These libraries contain comprehensive mass spectral information for both native and isotopically labeled bile acids, enabling automated identification and quantification workflows [1] [8]. The use of retention time prediction algorithms further improves the confidence of bile acid identification in complex samples.
Matrix Effect Mitigation Strategies
High-resolution mass spectrometry systems implement several strategies to minimize matrix effects that can compromise analytical accuracy. The use of narrow mass extraction windows effectively reduces the impact of co-eluting compounds, while the high mass accuracy enables the discrimination of interfering compounds with similar nominal masses [6] [9]. These capabilities are particularly valuable for the analysis of isotope-enriched bile acids in biological fluids, where matrix effects can significantly impact quantification accuracy.
The implementation of sample preparation protocols specifically optimized for high-resolution mass spectrometry analysis ensures optimal analytical performance. These protocols typically involve protein precipitation using acetonitrile or methanol, followed by centrifugation and direct injection of the supernatant [6] [10]. The simplicity of these preparation methods reduces analytical variability while maintaining the integrity of isotope-enriched bile acids.
Enhanced Resolution Tandem Mass Spectrometry represents a sophisticated analytical approach that combines the selectivity of tandem mass spectrometry with improved mass resolution capabilities, providing superior analytical performance for isotope-enriched bile acid analysis. This methodology addresses the fundamental limitations of conventional tandem mass spectrometry by implementing enhanced resolution settings that improve both sensitivity and specificity [11] [12].
The implementation of Enhanced Resolution Tandem Mass Spectrometry involves the optimization of quadrupole resolution settings to achieve better than unit mass resolution. Enhanced Resolution Triple Quadrupole systems typically operate with Q1 full width at half maximum values of 0.2 Thomson and Q3 full width at half maximum values of 0.7 Thomson, compared to conventional unit resolution settings of 0.7 Thomson for both quadrupoles [11]. This enhancement in resolution capability enables the reduction of interference from endogenous compounds in biological matrices, particularly important for the analysis of isotope-enriched bile acids.
High-Resolution Multiple Reaction Monitoring represents a specialized application of Enhanced Resolution Tandem Mass Spectrometry, achieving resolving powers of 10,000 to 50,000 while maintaining the selectivity advantages of multiple reaction monitoring [11] [13]. This approach enables the detection of isotope-enriched bile acids with exceptional sensitivity, often achieving limits of quantification below 0.1 nanograms per milliliter. The improved selectivity provided by high-resolution multiple reaction monitoring is particularly valuable for trace analysis applications where matrix interference can compromise analytical performance.
Electron-Activated Dissociation Applications
Electron-Activated Dissociation represents an innovative fragmentation technique that provides complementary structural information to conventional collision-induced dissociation. This technique generates structurally diagnostic fragment ions that enable the differentiation of bile acid isomers, including isotopically labeled forms such as 3beta-Ursodeoxycholic Acid-d5 [2] [4]. The unique fragmentation patterns produced by Electron-Activated Dissociation provide definitive structural confirmation, enhancing the reliability of bile acid identification in complex biological samples.
The application of Electron-Activated Dissociation in bile acid analysis enables the distinction between structural isomers that cannot be resolved by conventional collision-induced dissociation. This capability is particularly important for comprehensive bile acid profiling, where multiple isomeric forms may be present in biological samples [2]. The structural diagnostic fragments generated by Electron-Activated Dissociation provide unambiguous identification of specific bile acid isomers, reducing the reliance on chromatographic separation for compound identification.
Collision-Induced Dissociation Optimization
Collision-Induced Dissociation remains the most widely used fragmentation technique in bile acid analysis, providing predictable fragmentation patterns that enable reliable compound identification and quantification [9] [10]. The optimization of collision energy settings is critical for achieving optimal fragmentation efficiency while maintaining adequate precursor ion intensity for sensitive detection. For isotope-enriched bile acids, collision energy optimization must consider the slight differences in fragmentation behavior between labeled and unlabeled forms.
The implementation of Multiple Reaction Monitoring using collision-induced dissociation enables the simultaneous monitoring of multiple bile acid transitions, providing comprehensive analytical coverage while maintaining high sensitivity [6] [10]. The selection of optimal product ions for each bile acid requires careful consideration of fragmentation patterns, with preference given to abundant and specific fragment ions that minimize interference from co-eluting compounds.
Ion Mobility Integration
Ion Mobility-Mass Spectrometry integration with Enhanced Resolution Tandem Mass Spectrometry provides an additional dimension of separation that enhances the analytical capabilities for bile acid analysis. Ion mobility separation enables the resolution of structural isomers based on their collision cross-section differences, providing orthogonal selectivity to mass spectrometric analysis [14]. This integration is particularly valuable for the analysis of complex bile acid mixtures where chromatographic resolution may be insufficient.
The implementation of ion mobility separation reduces the complexity of mass spectra by separating compounds based on their gas-phase structure, enabling more reliable identification and quantification of bile acid species [14]. The combination of ion mobility separation with Enhanced Resolution Tandem Mass Spectrometry provides unprecedented analytical capabilities for comprehensive bile acid profiling in biological samples.
Method Validation and Quality Assurance
Enhanced Resolution Tandem Mass Spectrometry methods require rigorous validation to ensure analytical reliability and reproducibility. The validation process encompasses linearity assessment, precision evaluation, accuracy determination, and stability testing under various analytical conditions [11] [15]. For isotope-enriched bile acids, additional validation parameters include isotopic purity assessment and potential isotope exchange evaluation.
The implementation of quality assurance protocols ensures consistent analytical performance across different analytical batches and operators. These protocols include regular calibration verification, system suitability testing, and the analysis of quality control samples at predetermined intervals [11]. The use of stable isotope-labeled internal standards provides additional quality assurance by enabling real-time assessment of analytical performance.
Stable Isotope Dilution quantification represents the gold standard methodology for accurate and precise quantification of bile acids, including isotope-enriched compounds such as 3beta-Ursodeoxycholic Acid-d5. This approach utilizes isotopically labeled internal standards that are chemically identical to the target analytes but distinguishable by mass spectrometry, providing unparalleled accuracy and precision in quantitative analysis [16] [17].
The fundamental principle of Stable Isotope Dilution quantification relies on the addition of known quantities of isotopically labeled internal standards to analytical samples. These internal standards undergo identical chemical and physical processes as the target analytes during sample preparation and analysis, thereby compensating for losses and variations that occur throughout the analytical workflow [16] [18]. The quantification is based on the measurement of intensity ratios between the target analyte and its isotopically labeled internal standard, rather than absolute signal intensity.
Deuterium Labeling Strategies
Deuterium labeling represents the most commonly employed isotopic labeling strategy for bile acid analysis, offering advantages in terms of synthetic accessibility and cost-effectiveness. Deuterium-labeled bile acids such as 3beta-Ursodeoxycholic Acid-d5 typically incorporate five deuterium atoms, providing a mass difference of 5 Daltons from the unlabeled compound [19] [20]. This mass difference is sufficient for mass spectrometric discrimination while maintaining chemical similarity to the parent compound.
The positioning of deuterium atoms in bile acid molecules requires careful consideration to minimize isotope exchange effects. Deuterium atoms positioned on carbon atoms adjacent to heteroatoms or in acidic positions may undergo exchange with protium from biological matrices, potentially compromising quantification accuracy [21] [22]. Optimal deuterium positioning involves incorporation at metabolically stable positions, such as the steroid backbone, where exchange reactions are minimized.
Carbon-13 Labeling Applications
Carbon-13 labeling provides enhanced stability compared to deuterium labeling, as carbon-13 atoms are not subject to isotope exchange reactions under normal analytical conditions [16] [23]. Carbon-13 labeled bile acids typically incorporate 1-6 carbon-13 atoms, providing mass differences ranging from 1 to 6 Daltons depending on the labeling pattern. The stability of carbon-13 labeling makes it particularly suitable for long-term studies and applications requiring extended sample storage.
The synthetic accessibility of carbon-13 labeled bile acids has improved significantly with advances in synthetic methodology, though these compounds typically require more complex synthetic routes compared to deuterium-labeled analogs [23]. The enhanced stability and reliability of carbon-13 labeling justify the additional synthetic complexity for critical quantitative applications.
Nitrogen-15 and Oxygen-18 Labeling
Nitrogen-15 labeling is applicable to bile acids containing nitrogen atoms, such as amino acid conjugates of bile acids including glycine and taurine conjugates [16] [24]. Nitrogen-15 labeled internal standards provide excellent stability and minimal isotope exchange, making them ideal for quantitative applications involving conjugated bile acids. The incorporation of nitrogen-15 atoms typically provides mass differences of 1-3 Daltons, sufficient for mass spectrometric discrimination.
Oxygen-18 labeling offers unique advantages for bile acid analysis, particularly for compounds containing multiple hydroxyl groups. Oxygen-18 atoms can be incorporated into hydroxyl groups or carboxylic acid moieties, providing mass differences of 2-4 Daltons [16]. The high specificity of oxygen-18 labeling enables precise quantification even in complex biological matrices where other isotopic labeling strategies may be compromised.
Mixed Labeling Approaches
Mixed labeling strategies involve the incorporation of multiple isotope types within a single internal standard molecule, providing enhanced mass differences and improved analytical specificity [16] [24]. These approaches typically combine deuterium and carbon-13 labeling to achieve mass differences of 3-8 Daltons, ensuring reliable mass spectrometric discrimination even under challenging analytical conditions.
The implementation of mixed labeling strategies requires careful optimization to ensure that the resulting internal standards maintain chemical similarity to the target analytes while providing sufficient mass difference for accurate quantification [24]. The enhanced specificity provided by mixed labeling approaches justifies the additional synthetic complexity for critical quantitative applications.
Quantification Algorithm Development
The development of robust quantification algorithms is essential for accurate Stable Isotope Dilution analysis. These algorithms must account for isotopic purity of internal standards, natural isotope abundance corrections, and potential isotope exchange effects [16] [25]. The implementation of automated data processing workflows reduces operator variability and improves analytical throughput while maintaining quantification accuracy.
Quality Control and Method Validation